ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a tetramethylbenzenesulfonyl group
Properties
IUPAC Name |
ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-23-17(20)18-7-9-19(10-8-18)24(21,22)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROWDVJYGOUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the ethyl ester and the tetramethylbenzenesulfonyl group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester or the tetramethylbenzenesulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The tetramethylbenzenesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-(4-SUBSTITUTED PHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound also features an ethyl ester and a substituted aromatic ring but differs in the core structure.
PIPERAZINE-CONTAINING DRUGS: Many drugs contain the piperazine ring, but the specific substituents and their positions can significantly alter their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
